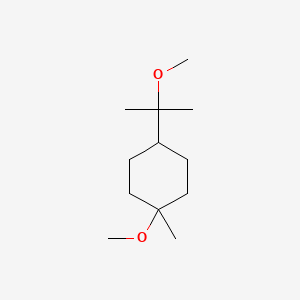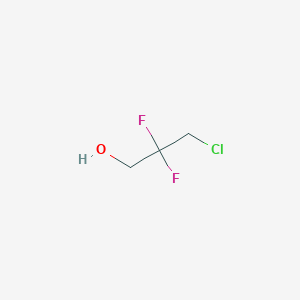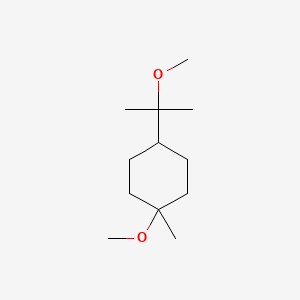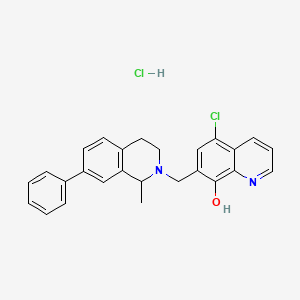![molecular formula C8H10O B14695994 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane CAS No. 24977-55-7](/img/structure/B14695994.png)
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane is a unique organic compound characterized by its complex polycyclic structure. This compound is notable for its high density and stability, making it a subject of interest in various scientific fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane typically involves the isomerization of exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane. This process can be catalyzed by boron trifluoride etherate or through thermal treatment. For instance, heating exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane with catalytic amounts of boron trifluoride etherate at 100°C for 2 hours yields this compound .
Industrial Production Methods
the methods used in laboratory settings can potentially be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane undergoes various chemical reactions, including isomerization and ring expansion. These reactions are typically catalyzed by metal complexes or occur under high-temperature conditions .
Common Reagents and Conditions
Isomerization: Catalyzed by boron trifluoride etherate at 100°C.
Ring Expansion: High-temperature conditions (up to 500°C) can lead to ring expansion and the formation of different isomers.
Major Products
The major products formed from these reactions include exo-tricyclo[3.3.1.0~2,4~]non-6-ene and other isomers resulting from ring expansion .
Scientific Research Applications
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane in biological systems is not fully understood. its structure suggests that it may interact with microbial cell membranes, leading to disruption and antibacterial effects . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: A precursor in the synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane.
Tricyclo[3.3.1.0~2,4~]non-6-ene: An isomer formed through ring expansion reactions.
Uniqueness
This compound is unique due to its complex polycyclic structure and the specific conditions required for its synthesis.
Properties
CAS No. |
24977-55-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-oxatetracyclo[3.3.1.02,4.06,8]nonane |
InChI |
InChI=1S/C8H10O/c1-3-4(1)6-2-5(3)7-8(6)9-7/h3-8H,1-2H2 |
InChI Key |
XVXAJTJNQBNBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3CC2C4C3O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)




![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)

![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)


